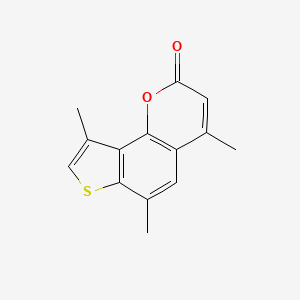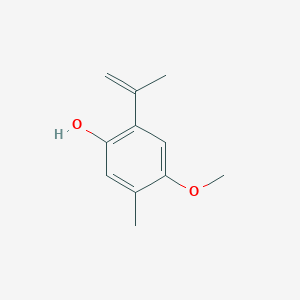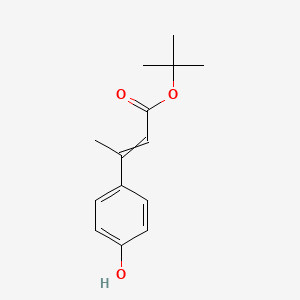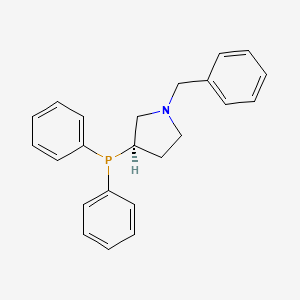![molecular formula C19H19ClN4OS B14240172 N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea CAS No. 365431-06-7](/img/structure/B14240172.png)
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N’-ethylurea is a complex organic compound that features a thiazole ring, a pyridine ring, and a urea moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N’-ethylurea typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyridine ring and the urea moiety. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N’-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N’-ethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N’-ethylurea involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The compound may also interfere with DNA synthesis or protein function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring.
Urea Derivatives: Compounds like thiourea and phenylurea have similar urea moieties.
Uniqueness
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N’-ethylurea is unique due to the combination of its structural components, which confer distinct chemical and biological properties. The presence of both thiazole and pyridine rings, along with the urea moiety, allows for diverse interactions and applications that are not commonly found in other compounds.
This detailed article provides a comprehensive overview of N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N’-ethylurea, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
365431-06-7 |
|---|---|
Molecular Formula |
C19H19ClN4OS |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-[4-[4-(3-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl]-3-ethylurea |
InChI |
InChI=1S/C19H19ClN4OS/c1-3-16-24-17(12-6-5-7-14(20)10-12)18(26-16)13-8-9-22-15(11-13)23-19(25)21-4-2/h5-11H,3-4H2,1-2H3,(H2,21,22,23,25) |
InChI Key |
VNFDULNYYSWMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)NCC)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)



![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)
![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)


![9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-](/img/structure/B14240134.png)


![4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine](/img/structure/B14240140.png)
![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)
![1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14240167.png)
